molecular formula C23H29N3O2 B14943594 1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B14943594
M. Wt: 379.5 g/mol
InChI Key: JCFJWUGNEBPRTP-UHFFFAOYSA-N
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Description

1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science .

Preparation Methods

The synthesis of 1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves multiple steps. The starting materials typically include 4-(4-methylphenoxy)butyl chloride and 2-(morpholin-4-ylmethyl)-1H-benzimidazole. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

  • 1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole-2-carbaldehyde
  • Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate

These compounds share similar structural features but differ in their functional groups, leading to unique properties and applications .

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-19-8-10-20(11-9-19)28-15-5-4-12-26-22-7-3-2-6-21(22)24-23(26)18-25-13-16-27-17-14-25/h2-3,6-11H,4-5,12-18H2,1H3

InChI Key

JCFJWUGNEBPRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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